molecular formula C11H12N2O2S2 B1328665 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole CAS No. 1000018-52-9

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole

Cat. No.: B1328665
CAS No.: 1000018-52-9
M. Wt: 268.4 g/mol
InChI Key: BSQNFSFLIVVYJJ-UHFFFAOYSA-N
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Description

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole can be achieved through various methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas .

Industrial Production Methods: Industrial production of thiazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method has been used to produce various thiazole derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole is unique due to the combination of its functional groups, which enhance its solubility, reactivity, and potential biological activities. The presence of the ethylsulfonyl group, in particular, distinguishes it from other thiazole derivatives and contributes to its diverse applications .

Properties

IUPAC Name

5-ethylsulfonyl-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)10-9(13-11(12)16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQNFSFLIVVYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650208
Record name 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-52-9
Record name 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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